BIIL-260 Hydrochloride Demonstrates Superior Binding Affinity (Ki = 1.7 nM) for Human Neutrophil LTB4 Receptors Versus LY293111, CP-105696, and U-75302
BIIL-260 exhibits a Ki value of 1.7 nM for the LTB4 receptor on isolated human neutrophil cell membranes [1]. This binding affinity is substantially higher than comparator compounds evaluated under similar conditions: LY293111 shows Ki = 7.1 nM on guinea pig lung membranes [2], CP-105696 shows Ki = 17.7 nM on murine LTB4 receptors (cross-study comparable) [3], and U-75302 shows Ki = 159 nM on guinea pig lung membranes . The approximately 4-fold to 94-fold difference in Ki values positions BIIL-260 as the highest-affinity option among these comparators for LTB4 receptor binding assays.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.7 nM (human neutrophil membranes) |
| Comparator Or Baseline | LY293111: Ki = 7.1 nM (guinea pig lung membranes); CP-105696: Ki = 17.7 nM (murine LTB4 receptor); U-75302: Ki = 159 nM (guinea pig lung membranes) |
| Quantified Difference | BIIL-260 Ki is approximately 4-fold lower than LY293111, 10-fold lower than CP-105696, and 94-fold lower than U-75302 (lower Ki indicates higher affinity) |
| Conditions | Radioligand binding assay on isolated human neutrophil cell membranes; comparators evaluated under similar membrane binding conditions (species differences noted) |
Why This Matters
Higher receptor binding affinity enables lower compound concentrations in experimental assays, reducing potential off-target effects and minimizing compound consumption per experiment.
- [1] Birke FW, et al. In Vitro and in Vivo Pharmacological Characterization of BIIL 284, a Novel and Potent Leukotriene B4 Receptor Antagonist. J Pharmacol Exp Ther. 2001;297(1):458-466. View Source
- [2] Jackson WT, et al. Pharmacologic Actions of the Second-Generation Leukotriene B4 Receptor Antagonist LY293111: In Vitro Studies. J Pharmacol Exp Ther. 1999;288(1):286-294. View Source
- [3] Showell HJ, et al. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro. Br J Pharmacol. 1996;117(6):1127-1132. View Source
